Dibenzyl oxalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibenzyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZXGWGQYNTGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038926 | |

| Record name | Dibenzyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7579-36-4 | |

| Record name | Dibenzyl oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7579-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007579364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl oxalate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanedioic acid, 1,2-bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanedioic acid, 1,2-bis(phenylmethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYL OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A31Q81DDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibenzyl oxalate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental protocols related to dibenzyl oxalate (B1200264). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.

Chemical Structure and Identification

Dibenzyl oxalate, with the IUPAC name bis(phenylmethyl) ethanedioate, is the diester of oxalic acid and benzyl (B1604629) alcohol.[1] Its chemical structure consists of a central oxalate group bonded to two benzyl groups.

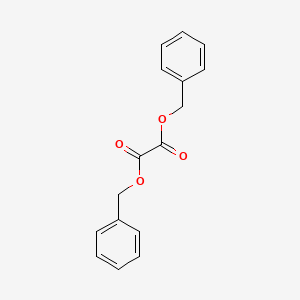

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Benzyl oxalate, Oxalic acid, dibenzyl ester, Ethanedioic acid, bis(phenylmethyl) ester[1] |

| CAS Number | 7579-36-4[1] |

| Molecular Formula | C16H14O4[1] |

| SMILES | C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2[1] |

| InChI | InChI=1S/C16H14O4/c17-15(19-11-13-7-3-1-4-8-13)16(18)20-12-14-9-5-2-6-10-14/h1-10H,11-12H2[1] |

Physicochemical Properties

This compound is a white, flaked crystalline solid at room temperature.[2] It is an important intermediate in various organic syntheses.[3]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 270.28 g/mol | [1] |

| Melting Point | 80-82 °C | [2] |

| Boiling Point | 235 °C at 14 mmHg | [2] |

| Density | 1.212 g/cm³ | [2] |

| Refractive Index | 1.5447 (estimate) | [2] |

| Flash Point | 171 °C | [2] |

| Appearance | White flaked crystalline solid | [2] |

| Solubility | Insoluble in water. Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data Points | Reference(s) |

| Mass Spectrometry (GC-MS) | m/z peaks at 180 (99.99%), 91 (79.40%), 179 (34%), 181 (14.50%), 107 (13.70%) | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available in PubChem database. | [1] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the esterification of benzyl alcohol with oxalic acid or its derivatives. Two common methods are presented below.

Method 1: Direct Esterification using a Catalyst

This method involves the direct reaction of oxalic acid and benzyl alcohol in the presence of a catalyst such as Niobium(V) chloride (NbCl5).[4]

-

Reactants:

-

Oxalic acid

-

Benzyl alcohol

-

Niobium(V) chloride (catalyst)

-

-

Procedure:

-

In a solvent-free reaction, a 1:1 molar ratio of benzyl alcohol to oxalic acid is used.[4]

-

Solid NbCl5 (as a catalyst) is added to the mixture.[4]

-

The reaction is allowed to proceed at room temperature for two to three hours.[4]

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified.

-

Method 2: Reaction with Oxalyl Chloride

This method utilizes the more reactive oxalyl chloride, which readily reacts with benzyl alcohol to form the diester.

-

Reactants:

-

Benzyl alcohol

-

Oxalyl chloride

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

-

A non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.

-

-

Procedure:

-

Dissolve benzyl alcohol in an anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a solution of oxalyl chloride in the same solvent to the cooled benzyl alcohol solution.

-

After the addition is complete, add the non-nucleophilic base dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a crystalline solid.

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of esters include ethanol, methanol, or mixtures of solvents like ethanol/water.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot solvent.[5]

-

If insoluble impurities are present, perform a hot gravity filtration.[5]

-

Allow the hot, saturated solution to cool slowly to room temperature to form crystals.[5]

-

Further cooling in an ice bath can maximize the yield of the crystals.[6]

-

Collect the crystals by suction filtration using a Büchner funnel.[5]

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]

-

Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

-

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.

-

Pharmaceutical Synthesis: It is a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of the sedative benzoylphenobarbital.[3]

-

Material Science: this compound is used as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers.[7]

Logical Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and characterization of this compound.

References

- 1. This compound | C16H14O4 | CID 82058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound CAS 7579-36-4 - Chemical Supplier Unilong [unilongindustry.com]

- 4. researchgate.net [researchgate.net]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Cas 7579-36-4,this compound | lookchem [lookchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dibenzyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of dibenzyl oxalate (B1200264) (CAS No. 7579-36-4). The information is presented to support its application in research and development, particularly in organic synthesis and pharmaceutical manufacturing. Dibenzyl oxalate is recognized as a stable chemical intermediate crucial for constructing complex drug molecules and other fine chemicals.[1][2]

Chemical Structure and Identity

This compound, with the molecular formula C16H14O4, is the diester of oxalic acid and benzyl (B1604629) alcohol.[1][3][4] Its structure consists of a central oxalate group bonded to two benzyl groups.

Caption: Chemical structure of this compound.

Physical Properties

This compound is typically a white to off-white flaked crystalline solid.[1][5] It is characterized by a low melting point and is generally insoluble in water but shows slight solubility in organic solvents like chloroform, DMSO, and methanol.[2][4][6]

Table 1: Summary of Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C16H14O4 | [1][3][4] |

| Molecular Weight | 270.28 g/mol | [1][3][7][8] |

| Appearance | White to off-white solid | [1][5] |

| Melting Point | 80 - 82 °C | [3][4][6][7][9] |

| Boiling Point | 235 °C @ 14 mmHg | [3][4][6][7][9] |

| Density | ~1.212 g/cm³ (estimate) | [4][6][10] |

| Flash Point | 171 °C | [4][5][6][11] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4][6] |

| Refractive Index | ~1.5447 (estimate) | [4][6][10] |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of an ester. It is stable under normal laboratory conditions but should be stored in a dry, cool, and well-ventilated place.[3][4]

-

Stability : Stable under normal conditions.[3]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[3][12]

-

Hazardous Decomposition : When heated to decomposition, it may produce carbon monoxide (CO) and carbon dioxide (CO2).[3]

-

Reactivity : The ester linkages are susceptible to hydrolysis under acidic or basic conditions, yielding oxalic acid and benzyl alcohol. It serves as a versatile building block in organic synthesis.[1]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR & ¹³C NMR : Data available through spectral databases.[8]

-

Mass Spectrometry (GC-MS) : Key fragments observed under electron ionization include m/z values of 180, 91, 179, 181, and 107.[8]

-

Infrared (IR) Spectroscopy : IR spectra are also available in spectral databases for structural confirmation.[8]

Experimental Protocols

Synthesis of this compound via Esterification

A common method for synthesizing this compound is the reaction of oxalyl chloride with benzyl alcohol. This is an indirect esterification method suitable for alcohols with high steric hindrance.[13] The reaction should be performed in a fume hood with appropriate personal protective equipment.

Materials:

-

Oxalyl chloride

-

Benzyl alcohol

-

Anhydrous n-hexane (or other inert solvent)

-

Triethylamine (B128534) (or another suitable base to neutralize HCl byproduct)

-

2% Sodium Carbonate (Na2CO3) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol in anhydrous n-hexane.

-

Slowly add triethylamine to the solution.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of oxalyl chloride in anhydrous n-hexane dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with 2% Na2CO3 solution and saturated NaCl solution.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development and Industry

This compound is a key intermediate in various chemical syntheses.[2]

-

Pharmaceutical Manufacturing : It serves as a versatile building block for constructing complex molecular architectures required for novel therapeutic agents.[1] Its reactive ester groups are utilized for functionalization and chain extension in the synthesis of a diverse array of biologically active compounds.[1] For instance, it can be used to synthesize the sedative benzoylphenobarbital.[2]

-

Smart Textiles : It is used as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers, enabling the development of smart textiles that respond to temperature fluctuations.[5][11][14]

-

Other Industries : Its applications extend to use as a plasticizer to improve the flexibility of polymers and as an intermediate in the production of dyes and fragrances.[1]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[3]

-

Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator.[3][12][15][16]

-

Storage : Keep in a dry, cool, and well-ventilated place in a tightly closed container.[3]

-

First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move the victim to fresh air.[3]

This guide is intended for informational purposes for a technical audience. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 7579-36-4 - Chemical Supplier Unilong [unilongindustry.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 7579-36-4 [amp.chemicalbook.com]

- 5. Cas 7579-36-4,this compound | lookchem [lookchem.com]

- 6. 7579-36-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 草酸二苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C16H14O4 | CID 82058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 10. This compound | CAS#:7579-36-4 | Chemsrc [chemsrc.com]

- 11. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. scispace.com [scispace.com]

- 14. This compound | 7579-36-4 [chemicalbook.com]

- 15. This compound 98 7579-36-4 [sigmaaldrich.com]

- 16. 草酸二苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]

Dibenzyl oxalate synthesis from benzyl alcohol and oxalic acid

An In-depth Technical Guide to the Synthesis of Dibenzyl Oxalate (B1200264) from Benzyl (B1604629) Alcohol and Oxalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl oxalate (CAS No. 7579-36-4) is a significant intermediate in organic synthesis, particularly valued within the pharmaceutical industry for its role as a versatile building block in the creation of complex drug molecules.[1] Its stable, crystalline nature and high purity make it an essential component for developing a range of therapeutic agents, from antibiotics to antivirals.[1] This document provides a comprehensive technical overview of the synthesis of this compound via the direct esterification of benzyl alcohol and oxalic acid. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of the reaction workflow and mechanism to support researchers in the lab.

Introduction

This compound is the diester formed from oxalic acid and two equivalents of benzyl alcohol. It presents as a white, flaked crystalline solid with a melting point of 80-82 °C.[1][2] Industrially, it is sought after for its high purity, often reaching 99%, which is critical for pharmaceutical applications where impurities can compromise the efficacy and safety of the final active pharmaceutical ingredient (API).[1][3] Beyond its primary use in drug synthesis, this compound also serves as an intermediate for dyes and fragrances and can be employed as a plasticizer.[1] The synthesis route from benzyl alcohol and oxalic acid is a classic example of Fischer-Speier esterification, an acid-catalyzed condensation reaction.

Synthesis Overview and Mechanism

The synthesis of this compound is achieved through the acid-catalyzed esterification of oxalic acid with benzyl alcohol. The overall reaction is as follows:

HOOC-COOH + 2 C₆H₅CH₂OH ⇌ C₆H₅CH₂OOC-COOCH₂C₆H₅ + 2 H₂O (Oxalic Acid + Benzyl Alcohol ⇌ this compound + Water)

This equilibrium reaction is typically driven toward the product side by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Fischer Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, as detailed below:

-

Protonation of the Carbonyl: The acid catalyst protonates one of the carbonyl oxygens of oxalic acid, activating the carbonyl carbon toward nucleophilic attack.

-

Nucleophilic Attack: A molecule of benzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester, benzyl oxalate.

-

Repeat for Second Esterification: The process is repeated on the second carboxylic acid group to form the final product, this compound.

Data Presentation

Quantitative data for this compound and a representative synthesis are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7579-36-4 | [1][4] |

| Molecular Formula | C₁₆H₁₄O₄ | [1][2][5] |

| Molecular Weight | 270.28 g/mol | [1] |

| Appearance | White, flaked crystalline solid | [1][4] |

| Melting Point | 80-82 °C | [2] |

| Boiling Point | 235 °C @ 14 mmHg | [2] |

| Purity Standard | ≥ 98% | [1][3] |

Table 2: Example Reaction Parameters for Diester Synthesis

(Based on a generalized Fischer esterification protocol for a similar diester, dibenzyl azelate)[6]

| Parameter | Value / Reagent | Molar Ratio | Purpose |

| Dicarboxylic Acid | Oxalic Acid | 1 | Reactant |

| Alcohol | Benzyl Alcohol | 2.3 | Reactant (slight excess to drive equilibrium) |

| Catalyst | p-Toluenesulfonic Acid (p-TSA) | 0.1 | Acid catalyst for esterification |

| Solvent | Toluene (B28343) | - | Forms azeotrope with water for removal |

| Reaction Time | 3-5 hours | - | Time to drive reaction to completion |

| Reaction Temperature | Reflux (approx. 111 °C for Toluene) | - | Provides energy for reaction and azeotropic distillation |

Experimental Protocol

This protocol is adapted from established Fischer esterification procedures for similar diesters and is a representative method for the laboratory-scale synthesis of this compound.[6]

Materials and Reagents

-

Oxalic Acid Dihydrate (or anhydrous)

-

Benzyl Alcohol

-

p-Toluenesulfonic Acid (p-TSA)

-

Toluene

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl Solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (B145695) (for recrystallization)

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add oxalic acid dihydrate (12.6 g, 0.1 mol), benzyl alcohol (24.9 g, 23.0 mL, 0.23 mol), p-toluenesulfonic acid (1.7 g, 0.01 mol), and toluene (100 mL).

-

Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser onto the flask. Heat the mixture to a gentle reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

-

Reaction Monitoring: Continue refluxing for 3-5 hours. The reaction is complete when the theoretical amount of water (5.4 mL; 1.8 mL from the hydrate (B1144303) and 3.6 mL from the reaction) has been collected in the trap.

-

Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Work-up:

-

Transfer the cooled reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (Caution: CO₂ gas will evolve), another 50 mL of saturated NaHCO₃ solution, and finally with 50 mL of brine.

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

-

Solvent Removal: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to remove the toluene and excess benzyl alcohol, yielding the crude product.

-

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce complete crystallization.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol and dry them in a desiccator. The expected product is a white crystalline solid.[1][4]

-

Visualizations

Experimental Workflow Diagram

Caption: Figure 1: Experimental Workflow for this compound Synthesis.

Fischer Esterification Mechanism

Caption: Figure 2: Fischer Esterification Mechanism.

Safety and Handling

-

Oxalic Acid: Corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.

-

Benzyl Alcohol: Harmful if swallowed or inhaled. Can cause skin and eye irritation.

-

Toluene: Flammable liquid and vapor. Can cause skin, eye, and respiratory irritation. Known to have reproductive and developmental toxicity.

-

p-Toluenesulfonic Acid: Corrosive. Causes severe skin burns and eye damage.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from benzyl alcohol and oxalic acid is a robust and well-understood esterification process. By employing an acid catalyst and effectively removing water from the reaction equilibrium, high yields of this valuable pharmaceutical intermediate can be achieved. The protocol and data provided in this guide offer a solid foundation for researchers and professionals engaged in organic synthesis and drug development to produce high-purity this compound for their applications.

References

Nomenclature and Chemical Identifiers

An In-depth Technical Guide to Dibenzyl Oxalate (B1200264) (Dibenzyl Ethanedioate)

Dibenzyl oxalate is an organic compound, specifically the diester formed from oxalic acid and benzyl (B1604629) alcohol. Its systematic IUPAC name is dibenzyl ethanedioate .[1][2] It is also commonly referred to by several synonyms, including Benzyl oxalate, Oxalic acid dibenzyl ester, and Ethanedioic acid, bis(phenylmethyl) ester.[1][3][4][5]

This compound is a crucial intermediate in various organic synthesis processes, particularly within the pharmaceutical and fine chemical industries.[4] Its stable chemical properties and high purity make it a valuable building block for complex molecular architectures.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized below. It typically appears as a white, flaked crystalline solid.[2][6]

| Property | Value | Source(s) |

| IUPAC Name | Dibenzyl ethanedioate | [1][2] |

| Synonyms | This compound, Benzyl oxalate | [1][3][4] |

| CAS Number | 7579-36-4 | [1][7] |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1][7] |

| Melting Point | 80-82 °C | [6][7][8] |

| Boiling Point | 235 °C @ 14 mmHg | [6][7][8] |

| Appearance | White flaked crystalline solid | [6] |

| Purity | 98-99% (Typical) | [7] |

| InChI Key | ZYZXGWGQYNTGAU-UHFFFAOYSA-N | [1][7] |

| SMILES | C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2 | [1][7] |

Synthesis and Purification

This compound is primarily synthesized through the esterification of oxalic acid or its derivatives with benzyl alcohol. Common precursors include oxalyl chloride, dimethyl oxalate, and oxalic acid itself.[9] The reaction with oxalyl chloride and benzyl alcohol is a direct and common route. An alternative method involves the transesterification of a simpler dialkyl oxalate, such as dimethyl oxalate, with benzyl alcohol in the presence of a suitable catalyst.[9]

Experimental Protocol: Fischer Esterification Synthesis

This protocol describes a general laboratory-scale synthesis of this compound from oxalic acid and benzyl alcohol using an acid catalyst and a Dean-Stark apparatus to remove water, driving the reaction to completion. This method is analogous to the synthesis of similar diesters like dibenzyl azelate.[10]

Materials and Reagents:

-

Oxalic acid dihydrate (1 molar equivalent)

-

Benzyl alcohol (≥ 2.2 molar equivalents)

-

p-Toluenesulfonic acid (p-TSA) (catalyst, 0.05-0.1 molar equivalents)

-

Toluene (B28343) (solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add oxalic acid dihydrate, benzyl alcohol, a catalytic amount of p-TSA, and enough toluene to ensure adequate mixing and azeotropic reflux.[10]

-

Azeotropic Reflux: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the trap, removing water from the reaction and driving the equilibrium towards the product ester. Continue reflux until the theoretical amount of water is collected.[10]

-

Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (caution: CO₂ evolution) and brine to remove the acid catalyst and any unreacted oxalic acid.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.[10]

-

Purification (Recrystallization): The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified white crystals of this compound by vacuum filtration.[10]

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a versatile and high-purity intermediate in the synthesis of pharmaceuticals and other fine chemicals.[11]

-

Pharmaceutical Intermediate: Its most significant application is as a building block in the creation of complex active pharmaceutical ingredients (APIs). The reactive ester groups allow for further functionalization and molecular elaboration. It is specifically noted as an intermediate in the synthesis of the sedative benzoylphenobarbital.[2][4] Its stable structure provides a reliable scaffold for developing new antibiotics, antivirals, and other targeted therapeutic agents.

-

Drug Delivery: The chemical properties of this compound are being explored for potential use in drug delivery systems, where it could be part of a carrier molecule designed for controlled release of therapeutic agents.

-

Other Industrial Uses: Beyond pharmaceuticals, this compound is used as a sensitizer (B1316253) in the preparation of composite color-changing temperature fibers.[2][6][8] It also has applications as an intermediate in the production of dyes and fragrances and as a plasticizer to enhance the flexibility of polymers.

Caption: Step-by-step workflow for the purification of this compound.

Safety and Handling

This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Hazard Codes: Xi (Irritant).[6]

-

Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[2]

-

Safety Statements: S26, S37/39 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection.[2]

-

Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95 or equivalent) are recommended.[7]

-

Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2][6] It is classified as a combustible solid.[7]

References

- 1. This compound | C16H14O4 | CID 82058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound CAS 7579-36-4 - Chemical Supplier Unilong [unilongindustry.com]

- 5. This compound | 7579-36-4 [amp.chemicalbook.com]

- 6. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 草酸二苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 7579-36-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

Dibenzyl Oxalate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Chemical Properties, Synthesis, and Biological Significance

Abstract

Dibenzyl oxalate (B1200264) (C₁₆H₁₄O₄) is a significant organic compound with a molecular weight of 270.28 g/mol .[1][2][3][4][5] Primarily utilized as a crucial intermediate in organic synthesis, it plays a notable role in the pharmaceutical industry. This technical guide provides a comprehensive overview of dibenzyl oxalate, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Furthermore, this document explores the biological implications of the oxalate moiety, particularly its role in activating cellular signaling pathways pertinent to renal pathophysiology, offering valuable insights for researchers in drug development and related scientific fields.

Introduction

This compound is the dibenzyl ester of oxalic acid. Its stable chemical properties and high purity, often reaching 99%, make it a valuable component in the synthesis of complex molecules.[2] In the pharmaceutical sector, it serves as a versatile building block for the creation of novel therapeutic agents.[2][6] Its utility extends to the synthesis of fine chemicals such as dyes. This guide aims to provide a detailed technical resource for professionals working with or considering the use of this compound in their research and development endeavors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O₄ | [1][4] |

| Molecular Weight | 270.28 g/mol | [1][2][3][4][5] |

| Appearance | White, flaked crystalline solid | [2] |

| Melting Point | 80-82 °C | [3] |

| Boiling Point | 235 °C at 14 mmHg | |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Solubility | Insoluble in water. | [7] |

| CAS Number | 7579-36-4 | [2][3] |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are the reaction of oxalyl chloride with benzyl (B1604629) alcohol and the Fischer esterification of oxalic acid with benzyl alcohol.

Method 1: From Oxalyl Chloride and Benzyl Alcohol

This method is efficient due to the high reactivity of oxalyl chloride.

-

Materials:

-

Oxalyl chloride

-

Benzyl alcohol

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Triethylamine (B128534) (or another suitable base)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of oxalyl chloride in anhydrous diethyl ether from the dropping funnel to the stirred benzyl alcohol solution. Maintain the temperature below 10 °C.

-

After the addition is complete, add triethylamine dropwise to neutralize the HCl gas produced during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Method 2: Fischer Esterification

This method involves the acid-catalyzed esterification of oxalic acid with benzyl alcohol.[8][9][10]

-

Materials:

-

Oxalic acid (anhydrous)

-

Benzyl alcohol (in excess)

-

Concentrated sulfuric acid (or another strong acid catalyst like p-toluenesulfonic acid)

-

Toluene (B28343) (for azeotropic removal of water)

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add oxalic acid, a large excess of benzyl alcohol, and a catalytic amount of concentrated sulfuric acid.

-

Add toluene to the flask.

-

Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected in the trap, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent and excess benzyl alcohol under reduced pressure to obtain the crude product.

-

Purification by Recrystallization

Recrystallization is a standard method to purify the crude this compound.[11][12][13][14]

-

Solvent Selection: A mixed solvent system of ethanol (B145695) and water is often effective. This compound is soluble in hot ethanol and less soluble in cold ethanol and water.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered to remove the charcoal.

-

Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point), indicating saturation.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the flask to cool slowly to room temperature. Crystals of this compound should form.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Spectral Data

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton NMR) | |

| Chemical Shift (δ) | Assignment |

| ~7.3-7.4 ppm | Multiplet, aromatic protons of the benzyl groups |

| ~5.3 ppm | Singlet, methylene (B1212753) protons (-CH₂-) of the benzyl groups |

| ¹³C NMR (Carbon-13 NMR) | |

| Chemical Shift (δ) | Assignment |

| ~158 ppm | Carbonyl carbons (-C=O) |

| ~135 ppm | Quaternary aromatic carbons of the benzyl groups |

| ~128-129 ppm | Aromatic CH carbons of the benzyl groups |

| ~68 ppm | Methylene carbons (-CH₂-) of the benzyl groups |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1750-1720 | C=O stretch (ester carbonyl) |

| ~1200-1100 | C-O stretch (ester) |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 270. Key fragmentation patterns include the loss of a benzyloxy group or the formation of the stable benzyl cation (tropylium ion) at m/z = 91, which is often the base peak.[6][15][16][17]

Biological Significance of Oxalate

While this compound itself is primarily an intermediate, the oxalate moiety has significant biological effects, particularly in the context of renal health. High concentrations of oxalate are a key factor in the formation of calcium oxalate kidney stones.[1][5] Research has shown that oxalate can induce cellular stress and inflammation in renal epithelial cells by activating specific signaling pathways.

Oxalate-Induced Signaling Pathways

In renal epithelial cells, oxalate has been demonstrated to selectively activate several stress-activated protein kinase signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[1][18][19] Furthermore, oxalate can induce the activation of the transcription factor nuclear factor-kappaB (NF-κB), a key regulator of inflammatory responses.[2][4][5] This activation can be triggered by endoplasmic reticulum stress (ERS) and the generation of reactive oxygen species (ROS).[2][5]

The activation of these pathways can lead to a cascade of cellular events, including the re-initiation of DNA synthesis, altered gene expression, and apoptosis (programmed cell death).[1] These cellular responses are thought to contribute to the renal injury and inflammation associated with kidney stone disease.

Caption: Oxalate-induced signaling pathways in renal cells.

Applications in Drug Development

The role of this compound as a synthetic intermediate is critical in drug development.[2][4][6] It provides a scaffold for building more complex and pharmacologically active molecules. For instance, it is an important intermediate in the synthesis of the sedative benzoylphenobarbital.[7] The understanding of oxalate-induced signaling pathways also opens up potential therapeutic targets for mitigating renal damage and inflammation associated with hyperoxaluria and kidney stone disease.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest to researchers and professionals in the chemical and pharmaceutical industries. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a reliable intermediate for a variety of applications. Furthermore, the biological activities of the oxalate moiety provide a compelling area of research, particularly in understanding and potentially treating oxalate-related pathologies. This technical guide serves as a comprehensive resource to facilitate the effective and safe use of this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Calcium oxalate crystals induce renal inflammation by NLRP3-mediated IL-1β secretion [jci.org]

- 4. NF-kappaB activation in renal tubular epithelial cells by oxalate stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. One moment, please... [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. organic chemistry - Recrystallisation of dibenzylideneacetone - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. youtube.com [youtube.com]

- 14. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oxalate selectively activates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase signal transduction pathways in renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Solubility Profile of Dibenzyl Oxalate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl oxalate (B1200264) in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide presents qualitative solubility information and furnishes a detailed experimental protocol for the quantitative determination of solubility. This information is crucial for applications in synthesis, purification, and formulation development where dibenzyl oxalate is utilized.

Introduction to this compound

This compound (C₁₆H₁₄O₄, CAS No. 7579-36-4) is a diester of oxalic acid and benzyl (B1604629) alcohol.[1][2] It is a white, crystalline solid with a melting point of 80-82 °C.[1][3] This compound serves as a sensitizer (B1316253) in various chemical processes, including in the preparation of composite color-changing temperature fibers.[1] Understanding its solubility is paramount for its effective use in these applications, enabling proper solvent selection for reactions, recrystallization, and formulation.

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly accessible literature. However, qualitative assessments from various chemical suppliers and databases provide a general understanding of its solubility characteristics. This information is summarized in the table below.

| Organic Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[3][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] |

| Methanol | Slightly Soluble[3][4] |

It is generally stated that this compound is "soluble in organic solvents".[1]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol should be followed. The following method can be employed to determine the solubility of this compound in a specific organic solvent at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with sealed caps

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. It is crucial not to disturb the solid residue.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

-

Gravimetric Analysis (for non-volatile solutes):

-

Determine the mass of the filtered solution.

-

Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Once the solvent is completely removed, weigh the volumetric flask containing the dried this compound residue.

-

The mass of the dissolved this compound is the final mass of the flask minus the initial mass of the empty flask.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Instrumental Analysis (Alternative Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

An In-depth Technical Guide to the Physicochemical Properties of Dibenzyl Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of dibenzyl oxalate (B1200264), a key organic compound. This document outlines its physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures. The information herein is intended to support laboratory research and development activities where precise physicochemical characterization is paramount.

Physicochemical Data of Dibenzyl Oxalate

The melting and boiling points are critical physical constants that indicate the purity of a substance and are essential for process design and safety assessments in drug development and chemical synthesis.

Summary of Physical Constants

Quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | 80 - 82 °C (176 - 179.6 °F) | (lit.)[1][2][3][4][5] |

| Boiling Point | 235 °C (455 °F) | @ 14 mmHg (lit.)[1][2][3][4][5] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

Determination of Melting Point: Capillary Method

The capillary method is the most common technique for determining the melting point of a solid substance.[3] It relies on heating a small sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.[3][6]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital Melt-Temp device)[2][6][7]

-

Capillary tubes (sealed at one end)[3]

-

Thermometer (high accuracy)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing.[3]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the this compound powder, trapping a small amount of the sample.[8][9] Tap the sealed end of the tube gently on a hard surface to compact the solid into a dense column of 2-3 mm in height at the bottom.[8][9]

-

Apparatus Setup (Thiele Tube):

-

Heating:

-

Gently heat the side arm of the Thiele tube with a small flame or microburner.[2] The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[7]

-

For a preliminary determination, heat the sample rapidly to find an approximate melting point.[6][7]

-

For an accurate measurement, cool the apparatus to at least 20°C below the approximate melting point.[8] Then, heat slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[7][8]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid becomes visible. This is the start of the melting range.[2]

-

Record the temperature at which the entire sample has completely liquefied. This is the end of the melting range.[2] A pure compound will exhibit a sharp melting range of 0.5-1.0°C.[7]

-

Determination of Boiling Point: Siwoloboff Method (Microscale)

Given that this compound's boiling point is determined at reduced pressure (14 mmHg), a standard distillation at atmospheric pressure is not suitable as it may lead to decomposition.[10] The Siwoloboff method is a microscale technique appropriate for determining the boiling point of small quantities of a substance, especially under vacuum.[1]

Apparatus:

-

Small test tube (fusion tube)[11]

-

Capillary tube (sealed at one end)[11]

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil)[5][11]

-

Vacuum source and manometer (for reduced pressure measurements)

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into the fusion tube.[12] For a solid like this compound, it would first need to be melted.

-

Capillary Insertion: Place the capillary tube, with its sealed end pointing upwards, into the fusion tube containing the liquid.[1][11][12]

-

Apparatus Assembly: Attach the fusion tube to a thermometer with a rubber band.[1][11] Immerse this assembly in a Thiele tube filled with heating oil.[5][11]

-

Heating and Observation:

-

Begin heating the Thiele tube gently.[11] As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[1]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[13] This indicates the liquid has reached its boiling point at the given pressure.

-

-

Cooling and Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[1][5]

-

Record this temperature and the corresponding pressure from the manometer.

-

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the melting and boiling points of a chemical substance like this compound.

Caption: Workflow for determining melting and boiling points.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. westlab.com [westlab.com]

- 4. thinksrs.com [thinksrs.com]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. jk-sci.com [jk-sci.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. byjus.com [byjus.com]

- 13. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

Dibenzyl oxalate safety data sheet (SDS) information

An In-depth Technical Guide to the Safety Data for Dibenzyl Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for dibenzyl oxalate (CAS No. 621-06-7), compiled from publicly available Safety Data Sheets (SDS). The information is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | [1][2] |

| Appearance | White flaked crystalline solid | [3][4] |

| Melting Point | 80-82 °C | [1][5][6] |

| Boiling Point | 235 °C @ 14 mmHg | [5][6] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 171 °C (339.8 °F) | [3][4] |

| Autoignition Temperature | No data available | [7] |

Table 2: Toxicological Information

| Hazard Classification | Category | Target Organs | Source |

| Skin Corrosion/Irritation | Category 2 | - | [7] |

| Serious Eye Damage/Eye Irritation | Category 2 | - | [7] |

| Specific target organ toxicity (single exposure) | Category 3 | Respiratory system | [7] |

Note: No quantitative toxicity data such as LD50 or LC50 values were available in the searched documents.

Table 3: Exposure Controls and Personal Protection

| Parameter | Recommendation | Source |

| Engineering Controls | Ensure adequate ventilation. Emergency eye wash fountains and safety showers should be close to the workstation. | [7] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [7] |

| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [7] |

| Respiratory Protection | Follow the OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [7] |

Experimental Protocols for Safety Assessment

While specific experimental protocols for this compound were not detailed in the reviewed Safety Data Sheets, the hazard classifications provided are based on standardized testing methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the evaluation of chemical safety.

Skin Irritation/Corrosion (Based on OECD Guideline 439)

The in vitro skin irritation test using reconstructed human epidermis (RhE) is a common method. The protocol generally involves the following steps:

-

Tissue Preparation: Reconstructed human epidermis tissue cultures are equilibrated under controlled conditions.

-

Application of Test Substance: A small amount of this compound is applied topically to the surface of the tissue.

-

Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).

-

Viability Assessment: After incubation, the tissue is rinsed and cell viability is determined using a quantitative method, such as the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Serious Eye Damage/Eye Irritation (Based on OECD Guideline 492)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is a validated in vitro method for identifying chemicals that can cause serious eye damage or irritation. The general procedure is as follows:

-

Tissue Culture: RhCE tissues are cultured to form a multi-layered epithelium.

-

Exposure: The test chemical is applied to the corneal surface for a defined period.

-

Endpoint Measurement: Tissue viability is assessed, typically using the MTT assay. The level of cytotoxicity is used to classify the irritation potential of the substance.

Flash Point Determination

The flash point of a solid like this compound can be determined using a closed-cup or open-cup method. The general principle involves:

-

Sample Preparation: A specified amount of the solid is placed in the test cup.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Source Application: An ignition source (e.g., a small flame) is passed over the cup at regular temperature intervals.

-

Observation: The flash point is the lowest temperature at which the vapors above the substance ignite momentarily upon application of the ignition source.

Visualizations

The following diagrams illustrate key logical workflows and relationships relevant to the safety data of this compound.

Handling and Storage Recommendations

Based on the available safety data, the following procedures are recommended for handling and storing this compound:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[7]

-

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store away from incompatible materials such as strong oxidizing agents.[7]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors. Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO2).[7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[7]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before handling the material. The information provided here is based on publicly available data and may not be exhaustive. No warranty, expressed or implied, is made.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. iivs.org [iivs.org]

- 3. azom.com [azom.com]

- 4. criver.com [criver.com]

- 5. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. oil-tester.com [oil-tester.com]

- 7. oecd.org [oecd.org]

Spectroscopic Profile of Dibenzyl Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dibenzyl oxalate (B1200264) (C₁₆H₁₄O₄), a key organic compound with applications in various chemical syntheses. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug development and materials science.

Molecular Structure and Properties

Dibenzyl oxalate, with a molecular weight of 270.28 g/mol , is the dibenzyl ester of oxalic acid.[1] Its structure is characterized by a central oxalate core flanked by two benzyl (B1604629) groups.

Chemical Structure:

Key Identifiers:

Spectroscopic Data Analysis

The following sections provide a detailed breakdown of the NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key structural features to be identified are the protons and carbons of the benzyl groups and the carbons of the oxalate core.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two main signals corresponding to the methylene (B1212753) protons (-CH₂-) and the aromatic protons of the phenyl rings.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~5.25 | Singlet | 4H | Methylene protons (-CH₂) |

Note: Predicted chemical shifts based on typical values for similar benzyl esters.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~157 | Carbonyl carbon (C=O) |

| ~135 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~68 | Methylene carbon (-CH₂) |

Note: Predicted chemical shifts based on typical values for similar benzyl esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester functional group.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

| ~3030 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1600, 1495, 1455 | Medium-Weak | C=C stretch (aromatic ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, this compound is expected to undergo fragmentation, with the benzyl cation being a prominent fragment.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 270 | Low | Molecular Ion [M]⁺ |

| 180 | 99.99 | [M - C₇H₆O]⁺ |

| 107 | 13.70 | [C₇H₇O]⁺ |

| 91 | 79.40 | [C₇H₇]⁺ (Tropylium ion) |

| 179 | 34.00 | [M - C₇H₇O]⁺ |

Data obtained from GC-MS analysis.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Infrared Spectroscopy

Sample Preparation (Thin Film): A small amount of solid this compound is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plate is first recorded and then subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction (GC-MS): A dilute solution of this compound in a suitable solvent (e.g., ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS.

Data Acquisition: The mass spectrum is obtained using an electron ionization (EI) source. The instrument is typically scanned over a mass range of m/z 50-500.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

References

Alternate names for dibenzyl oxalate such as benzyl oxalate

An In-depth Technical Guide to Dibenzyl Oxalate (B1200264) and its Alternate Names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dibenzyl oxalate, a significant organic compound utilized as a key intermediate in various synthetic processes, particularly within the pharmaceutical and fine chemical industries. This document outlines its chemical identity, including various synonyms, presents its physicochemical properties in a structured format, and offers a detailed experimental protocol for its synthesis.

Chemical Identity and Alternate Names

This compound is systematically known by several names, reflecting its structure as the dibenzyl ester of oxalic acid. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name | Source |

| Common Name | This compound | [1][2][3][4] |

| Alternate Common Name | Benzyl (B1604629) Oxalate | [2][3][4][5] |

| IUPAC Name | dibenzyl ethanedioate | [2] |

| Systematic Name | Ethanedioic acid, bis(phenylmethyl) ester | [2][3][4][6] |

| Other Systematic Name | Oxalic acid, dibenzyl ester | [2][4] |

| CAS Number | 7579-36-4 | [1][2][3][7][8][9] |

| Molecular Formula | C₁₆H₁₄O₄ | [2][3][9] |

| Linear Formula | (CO₂CH₂C₆H₅)₂ | [1][7] |

| InChI Key | ZYZXGWGQYNTGAU-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C(C=C1)COC(=O)C(=O)OCC2=CC=CC=C2 | [2] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its application in synthesis, determining its reactivity, solubility, and handling requirements.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Weight | 270.28 g/mol | [1][2][3][7][9] |

| Appearance | White, flaked crystalline solid | [9][10] |

| Melting Point | 80-82 °C | [1][8][10][11][12] |

| Boiling Point | 235 °C at 14 mmHg | [1][10][11][12] |

| Density | 1.2 ± 0.1 g/cm³ | [8] |

| Flash Point | 171.4 ± 24.9 °C | [8] |

| Purity | Typically ≥ 98-99% | [1][9][13][14] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [10] |

Role in Pharmaceutical and Chemical Synthesis

This compound serves as a crucial intermediate in organic synthesis.[6] Its stable chemical properties and high purity make it a valuable component in the creation of complex drug molecules.[9] In the pharmaceutical industry, it acts as a versatile building block for constructing sophisticated molecular architectures necessary for novel therapeutic agents.[9][13] The reactive ester groups and benzyl moieties can be leveraged for functionalization and chain extension, leading to a diverse array of biologically active compounds.[9] For instance, it is used in the synthesis of the sedative benzoylphenobarbital.[6] Beyond pharmaceuticals, it also finds applications as a plasticizer and as an intermediate in the production of dyes and fragrances.[9][14]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of oxalic acid or its derivatives with benzyl alcohol. A common and efficient method involves the reaction of oxalyl chloride with benzyl alcohol. The following protocol is a synthesized procedure based on established chemical principles for similar reactions.

Reaction Scheme: